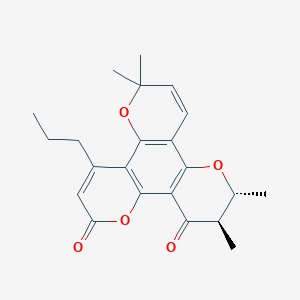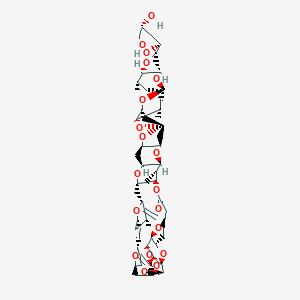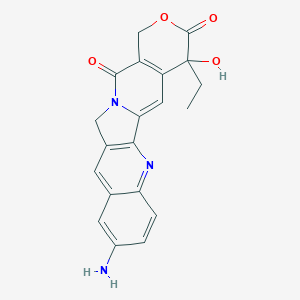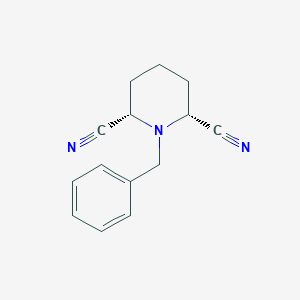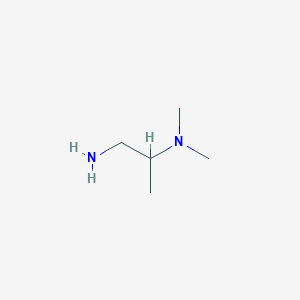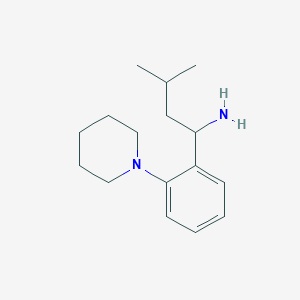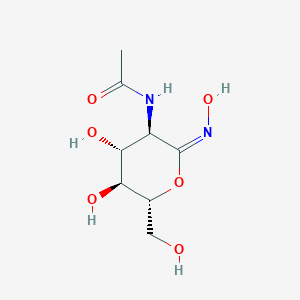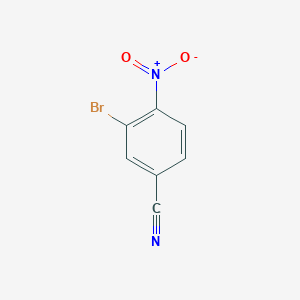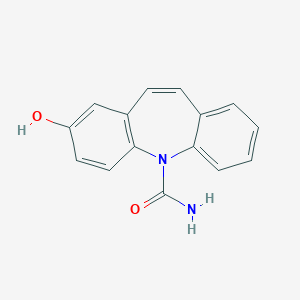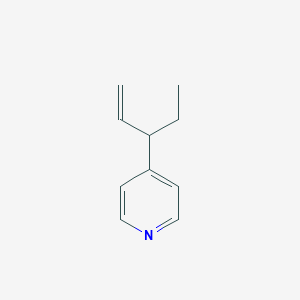
4-(1-Penten-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Penten-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and has a unique chemical structure that makes it an interesting subject of study.
作用機序
The mechanism of action of 4-(1-Penten-3-yl)pyridine is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. It may also interact with cell membranes and alter their properties, leading to changes in cellular function.
生化学的および生理学的効果
Studies have shown that 4-(1-Penten-3-yl)pyridine has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not well understood.
実験室実験の利点と制限
One of the major advantages of using 4-(1-Penten-3-yl)pyridine in lab experiments is its unique chemical structure, which makes it an interesting subject of study. It is also relatively easy to synthesize, which makes it a convenient compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(1-Penten-3-yl)pyridine. One of the major areas of research is its potential use as an anti-inflammatory agent and as a treatment for cancer. Further studies are needed to understand the mechanism of action of this compound and to optimize its therapeutic potential. Other future directions include its potential use as an insecticide and as a precursor for the synthesis of other biologically active compounds.
合成法
The synthesis of 4-(1-Penten-3-yl)pyridine involves the condensation reaction between 3-penten-1-ol and pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate or zinc chloride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride or lithium aluminum hydride.
科学的研究の応用
4-(1-Penten-3-yl)pyridine has been extensively studied for its potential applications in various fields of science. One of the major research areas is its application in the field of medicinal chemistry. Studies have shown that this compound has the potential to act as an anti-inflammatory agent and can also inhibit the growth of cancer cells. It has also been studied for its potential use as an insecticide and as a precursor for the synthesis of other biologically active compounds.
特性
CAS番号 |
100190-74-7 |
|---|---|
製品名 |
4-(1-Penten-3-yl)pyridine |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
4-pent-1-en-3-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-9(4-2)10-5-7-11-8-6-10/h3,5-9H,1,4H2,2H3 |
InChIキー |
KSHXKHLVWCSOJZ-UHFFFAOYSA-N |
SMILES |
CCC(C=C)C1=CC=NC=C1 |
正規SMILES |
CCC(C=C)C1=CC=NC=C1 |
同義語 |
Pyridine, 4-(1-ethyl-2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



